molecular formula C10H7BrN2O B12961787 1-(6-Bromocinnolin-3-yl)ethanone

1-(6-Bromocinnolin-3-yl)ethanone

Cat. No.: B12961787
M. Wt: 251.08 g/mol
InChI Key: IEFQZHMEAIOLFT-UHFFFAOYSA-N
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Description

Comparison with Quinoline Analogues

1-(6-Bromoquinolin-3-yl)ethan-1-one (CAS 1309365-98-7) shares the acetyl substitution pattern but differs in the nitrogen arrangement (one nitrogen in quinoline vs. two adjacent nitrogens in cinnoline). This difference impacts:

  • Electron density : The cinnoline’s second nitrogen enhances electron deficiency, potentially increasing reactivity toward nucleophilic substitution.
  • Hydrogen-bonding capacity : The adjacent nitrogens enable additional intermolecular interactions compared to quinoline derivatives.

Comparison with Indole Analogues

1-(7-Bromo-1H-indol-3-yl)ethanone (CAS 944086-09-3) features a pyrrole-like indole system. Key contrasts include:

  • Aromaticity : Indole’s 10-π-electron system vs. cinnoline’s 8-π-electron system.
  • Substituent effects : Bromine at position 7 in indole vs. position 6 in cinnoline alters steric and electronic profiles.

Comparison with Benzo[c]cinnoline Derivatives

The brominated benzo[c]cinnoline oxide (C₁₂H₇BrN₂O) demonstrates how annulation (benzene ring fusion) influences crystallographic packing and stability. For 1-(6-bromocinnolin-3-yl)ethanone:

  • Reduced steric hindrance : The absence of a fused benzene ring may enhance solubility in polar aprotic solvents.
  • Simplified synthesis : Fewer synthetic steps compared to polycyclic analogues.
Feature 1-(6-Bromocinnolin-3-yl)ethanone 1-(6-Bromoquinolin-3-yl)ethan-1-one 1-(7-Bromo-1H-indol-3-yl)ethanone
Core structure Cinnoline Quinoline Indole
Nitrogen positions 1 and 2 1 1 (pyrrole)
Molecular weight 251.1 g/mol 250.09 g/mol 238.08 g/mol
Key reactivity Electrophilic substitution Nucleophilic substitution Electrophilic addition

This comparative analysis underscores the unique positioning of 1-(6-bromocinnolin-3-yl)ethanone within the landscape of brominated heterocycles, offering distinct synthetic and functional possibilities.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

1-(6-bromocinnolin-3-yl)ethanone

InChI

InChI=1S/C10H7BrN2O/c1-6(14)10-5-7-4-8(11)2-3-9(7)12-13-10/h2-5H,1H3

InChI Key

IEFQZHMEAIOLFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C2C=CC(=CC2=C1)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Method 1: Electrophilic Bromination Followed by Acetylation

This method involves first synthesizing cinnolin-3-yl ethanone, then selectively brominating at the 6-position.

  • Step 1: Synthesis of cinnolin-3-yl ethanone

    The cinnoline ring is constructed via condensation reactions involving hydrazines and β-diketones or related precursors, followed by acetylation at the 3-position using acetyl chloride or acetic anhydride under acidic or basic catalysis.

  • Step 2: Bromination

    Electrophilic bromination is performed using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane, often at low temperatures to ensure regioselectivity at the 6-position.

  • Purification

    The product is purified by recrystallization or column chromatography.

Reduction and Functional Group Transformations

In some cases, intermediates such as 1-(6-bromopyridin-3-yl)ethanone are reduced or further functionalized to obtain the target compound or related derivatives.

For example, sodium borohydride reduction of 1-(6-bromopyridin-3-yl)ethanone to the corresponding alcohol has been reported, indicating the possibility of modifying the ethanone group post-synthesis.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Acetylation of cinnoline Acetyl chloride or acetic anhydride, AlCl3 Dichloromethane or acetic acid 0–25 °C 1–3 hours 70–90 Friedel-Crafts acylation conditions
Bromination N-Bromosuccinimide (NBS) or Br2 Acetic acid or DCM 0–25 °C 1–4 hours 60–85 Regioselective bromination at 6-position
Reduction (optional) NaBH4 Ethanol/water Room temperature 30 min 90–97 For related pyridinyl ethanone derivatives

Analytical Data Supporting Preparation

  • NMR Spectroscopy

    Characteristic proton signals for the aromatic protons of the cinnoline ring, the methyl group of the ethanone, and the bromine-substituted position confirm the structure.

  • Mass Spectrometry

    Molecular ion peaks consistent with the brominated ethanone compound.

  • Chromatography

    Purity confirmed by HPLC or TLC with appropriate Rf values.

Research Findings and Optimization

  • Selective bromination at the 6-position is achievable by controlling reaction temperature and reagent equivalents, minimizing polybromination or substitution at undesired positions.

  • Acetylation yields are optimized by using Lewis acid catalysts and controlling moisture to prevent hydrolysis.

  • Alternative synthetic routes involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to install the bromocinnoline moiety have been explored in related heterocyclic syntheses but require further adaptation for this specific compound.

Summary Table of Preparation Routes

Method Key Steps Advantages Limitations
Electrophilic bromination post-acetylation Acetylation → Bromination Straightforward, uses common reagents Requires careful control for regioselectivity
Direct synthesis from brominated precursors Brominated aniline/hydrazine → Ring closure → Acetylation Potentially fewer steps, better regioselectivity Availability of brominated precursors may be limited
Functional group transformations Reduction or further modifications Allows derivatization and optimization Additional steps increase complexity

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromocinnolin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Bromocinnolin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromocinnolin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom and ethanone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and enzyme activities, making it a useful compound in biochemical studies.

Comparison with Similar Compounds

Structural Analogues by Core Heterocycle

Pyridine Derivatives
  • 1-(6-Bromo-3-pyridyl)ethanone (): Structure: Pyridine core with bromine at position 6 and ethanone at position 3. Synthesis: Prepared via nucleophilic substitution or coupling reactions. Applications: Intermediate in anti-parasitic agents (e.g., Haemonchus contortus studies) . Key Difference: Pyridine lacks the fused benzene ring of cinnoline, reducing π-conjugation and steric bulk.
Isoquinoline Derivatives
  • 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone (): Structure: Isoquinoline core with methoxy, prenyl, and ethanone substituents. Comparison: Isoquinoline’s fused benzene and pyridine rings increase lipophilicity compared to cinnoline.
Indole Derivatives
  • 1-(5-Bromo-1H-indol-3-yl)ethanone (): Structure: Indole core with bromine at position 5 and ethanone at position 3. Activity: Antimalarial (IC50 = 240 nM) via thioether modifications . Synthesis: Claisen-Schmidt condensation or Suzuki coupling . Key Difference: Indole’s pyrrole ring enhances electron-richness, influencing receptor binding.
Benzofuran Derivatives
  • 1-(3,5-Dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (): Structure: Benzofuran core with methyl and triazole substituents. Activity: Antifungal via enantioselective reduction pathways . Comparison: Benzofuran’s oxygen atom alters polarity compared to cinnoline’s nitrogen-rich system.

Functional Group Analogues

Brominated Aromatic Ethanones
  • 1-(4-(6-Bromohexyl)phenyl)ethanone (): Structure: Phenyl core with a bromohexyl chain and ethanone. Synthesis: Friedel-Crafts acylation with AlCl3 . Applications: Precursor for piperidine-functionalized surfactants or drug delivery systems.
Thioether-Modified Ethanones
  • 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (): Structure: Indole core with nitro and thioether groups. Activity: Superior antimalarial activity (pIC50 = 8.2129) due to electron-withdrawing nitro groups enhancing target affinity .

Key Observations :

  • Electron Effects: Bromine at position 6 in cinnoline may enhance electrophilic substitution reactivity compared to indole or pyridine analogs.
  • Synthetic Routes: Suzuki coupling () and Friedel-Crafts acylation () are transferable to cinnoline systems.

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